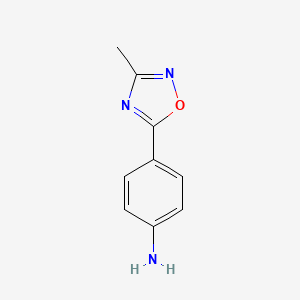

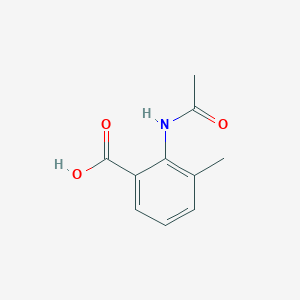

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Overview

Description

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole moiety is established by the 1,3-dipolar cycloaddition of nitrile oxide to the 4-aminobenzonitrile .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the condensation of amidoximes with isatoic anhydrides or esters in a NaOH/DMSO medium . This reaction affords substituted 1,2,4-oxadiazolyl anilines . The presence and efficiency of luminescence in the synthesized compounds depend on the position of the amino group in these aminophenyl 1,2,4-oxadiazol derivatives .Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” can be characterized by 1H and 13C NMR, MS, and IR spectroscopy . High-resolution mass spectra (HRMS) were measured on Bruker Maxis HRMS-ESI-qTOF (ESI Ionization) .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include the reaction of amidoximes bearing unprotected oxime and amino groups with isatoic anhydride directly via the amidoxime moiety without any side process .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include a molecular weight of 175.19 g/mol . It is a solid compound . The IUPAC name is 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The InChI code is 1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 .Scientific Research Applications

Agricultural Pesticides

1,2,4-Oxadiazole derivatives, such as 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, have shown promising results in agricultural applications . They exhibit a broad spectrum of agricultural biological activities, including moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antibacterial Agents

Compounds containing 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious bacterial diseases in rice . These compounds could potentially serve as alternative templates for discovering novel antibacterial agents .

Anti-infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They could potentially be used to design new chemical entities with anti-infective activity .

Anti-cancer Agents

Oxadiazole derivatives have been studied for their potential anti-tumor activities . Further research could explore the potential of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in this field.

Acetylcholinesterase Inhibitors

1,3,4-Oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Although the specific application of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in this area is not mentioned, it could be a potential area of research.

Energetic Ionic Salts

A new family of energetic ionic salts containing a 1,2,4-oxadiazole ring has been synthesized . This suggests potential applications of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline in the field of energetic materials.

Safety and Hazards

properties

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXBJYRWWOPAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506539 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

CAS RN |

76635-31-9 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)